Acebrophylline - 179118-73-1

Acebrophylline

Catalog Number: EVT-1512712
CAS Number: 179118-73-1
Molecular Formula: C22H28Br2N6O5
Molecular Weight: 616.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acebrophylline is classified under mucolytics and expectorants. It is synthesized from natural compounds, specifically theophylline, which is a methylxanthine derivative found in tea leaves, and ambroxol, a metabolite of bromhexine. This classification places Acebrophylline within a broader category of medications aimed at improving respiratory function by modifying mucus properties.

Synthesis Analysis

The synthesis of Acebrophylline involves a chemical reaction between theophylline-7-acetic acid and ambroxol base in a non-polar solvent. The process generally follows these steps:

  1. Preparation of Reaction Mixture: An equimolar mixture of theophylline-7-acetic acid and ambroxol base is combined in a non-polar solvent such as chloroform.
  2. Heating: The mixture is heated to a temperature range of 60-65°C for approximately 25-30 minutes.
  3. Isolation: After heating, Acebrophylline is isolated through filtration, yielding a product with high purity (greater than 99% as measured by High-Performance Liquid Chromatography) and significant yield (95-98% of theoretical yield) .

This method has been noted for its simplicity and efficiency compared to previous synthesis techniques that required additional reagents or longer reaction times.

Molecular Structure Analysis

Acebrophylline has a complex molecular structure characterized by its unique combination of components derived from both theophylline and ambroxol.

Structure Data

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: 273.28 g/mol
  • Melting Point: Approximately 213-214°C .

The structural configuration allows for effective interaction with mucus components, enhancing its therapeutic efficacy.

Chemical Reactions Analysis

Acebrophylline undergoes various chemical reactions during its synthesis and application. The primary reaction during synthesis involves the formation of amide bonds between the carboxylic acid group of theophylline-7-acetic acid and the amino group of ambroxol.

Technical Details

The reaction can be summarized as follows:

Theophylline 7 acetic acid+AmbroxolAcebrophylline\text{Theophylline 7 acetic acid}+\text{Ambroxol}\rightarrow \text{Acebrophylline}

This reaction occurs under controlled conditions (temperature and solvent) to ensure optimal yield and purity.

Mechanism of Action

The mechanism through which Acebrophylline exerts its effects involves several processes:

These mechanisms collectively improve airway function and reduce symptoms associated with mucus overproduction in respiratory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Freely soluble in ethanol; slightly soluble in methanol and water .

Chemical Properties

  • Stability: Stable under normal storage conditions but should be protected from moisture.
  • pH Range: Typically neutral to slightly acidic when dissolved in solution.

These properties are crucial for ensuring effective formulation in pharmaceutical applications.

Applications

Acebrophylline is primarily used in clinical settings for:

  1. Respiratory Disorders: Treatment of conditions such as chronic bronchitis, asthma, and chronic obstructive pulmonary disease.
  2. Pharmaceutical Formulations: It is incorporated into various dosage forms including tablets and syrups designed for oral administration.
  3. Analytical Methods: Various methods such as UV spectrophotometry and High-Performance Liquid Chromatography have been developed for quantifying Acebrophylline in bulk and pharmaceutical formulations .
Pharmacological Profile of Acebrophylline

Molecular Structure and Synthesis Pathways

Acebrophylline (chemical name: 4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid; CAS 96989-76-3) is a complex molecular entity synthesized via salt formation between two active moieties: ambroxol hydrochloride and theophylline-7-acetic acid. Its molecular formula is C₂₂H₂₈Br₂N₆O₅, with a molecular weight of 616.3 g/mol. The compound crystallizes as a white to off-white powder, sparingly soluble in water but soluble in organic solvents like methanol. Structurally, it retains the xanthine core of theophylline modified at the 7-position with an acetic acid group, ionically bonded to the primary amine of ambroxol—a derivative of the expectorant bromhexine. This salt formation enhances stability and bioavailability compared to its precursor molecules [8] [10].

Industrial synthesis involves a stoichiometric reaction between equimolar amounts of ambroxol and theophylline-7-acetic acid under controlled pH (5.5–6.5) and temperature (40–60°C). The reaction mixture is purified via crystallization, yielding a stable crystalline salt. Advanced formulations employ hydrophobic sustained-release matrices (e.g., ethyl cellulose, glyceryl behenate) to modulate dissolution kinetics, as patented in WO2015099364A1 and EP3087979A1 [6] [9].

Table 1: Key Molecular Characteristics of Acebrophylline

PropertyValue/Description
Molecular FormulaC₂₂H₂₈Br₂N₆O₅
Molecular Weight616.3 g/mol
CAS Number96989-76-3
SolubilitySparingly soluble in water; soluble in methanol
Crystal FormWhite to off-white crystalline powder
Synthesis MethodSalt formation (ambroxol + theophylline-7-acetic acid)

Biochemical Composition: Ambroxol-Theophylline Synergy

Acebrophylline’s therapeutic efficacy arises from the synergistic interaction between its two components:

  • Ambroxol: A potent secretolytic agent that stimulates pulmonary surfactant biosynthesis by alveolar type II cells. Surfactant reduces mucus viscosity and adhesiveness, enhancing mucociliary transport. Additionally, ambroxol inhibits phospholipase A₂ and pro-inflammatory cytokine (e.g., TNF-α, leukotriene) synthesis, diverting phosphatidylcholine toward surfactant production instead of inflammatory mediators [10] [4].
  • Theophylline-7-acetic acid: A xanthine derivative that inhibits intracellular phosphodiesterase (PDE), elevating cyclic adenosine monophosphate (cAMP) levels in bronchial smooth muscle cells. This induces bronchodilation via protein kinase A (PKA)-mediated reduction in intracellular calcium. Unlike conventional theophylline, its modified structure minimizes adenosine receptor antagonism, reducing neuro/cardiotoxic risks [7] .

The covalent linkage ensures coordinated pharmacokinetics, where theophylline-7-acetic acid enhances ambroxol’s bioavailability. This dual action targets both mucus hypersecretion (via surfactant modulation) and bronchoconstriction (via PDE inhibition), making it effective in COPD, asthma, and chronic bronchitis [10] [3].

Table 2: Synergistic Actions of Acebrophylline Components

ComponentPrimary ActionMolecular Effect
AmbroxolSurfactant stimulation↑ Phosphatidylcholine → surfactant synthesis
Anti-inflammatory↓ TNF-α, leukotrienes; ↓ Phospholipase A₂
Mucolytic↓ Mucus viscosity; ↑ Mucociliary clearance
Theophylline-7-acetic acidPDE inhibition↑ cAMP → Bronchial smooth muscle relaxation
AntioxidantNeutralizes free radicals in lung tissue

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption

Following oral administration, acebrophylline dissociates into ambroxol and theophylline-7-acetic acid in the stomach. Peak plasma concentrations (Tₘₐₓ) of ambroxol occur at ~2 hours, while theophylline-7-acetic acid peaks at ~1 hour. Food delays absorption but does not affect overall bioavailability. Sustained-release formulations extend Tₘₐₓ to 4–6 hours, maintaining therapeutic concentrations for 12+ hours [9].

Distribution

Both components exhibit wide tissue distribution. Ambroxol achieves high concentrations in bronchial secretions (10–20% of plasma levels), while theophylline-7-acetic acid distributes into the lungs, heart, and skeletal muscle. Plasma protein binding is moderate (ambroxol: 85–90%; theophylline-7-acetic acid: 40–60%) [6].

Metabolism

  • Ambroxol: Undergoes extensive hepatic metabolism via cytochrome P450 (CYP2D6, CYP3A4) to inactive metabolites, primarily dibromoantranilic acid and glucuronide conjugates.
  • Theophylline-7-acetic acid: Metabolized in the liver to 1,3-dimethyluric acid (via CYP1A2) and theophylline (minor pathway). Unlike conventional theophylline, it avoids demethylation to methylxanthines, reducing metabolite-mediated toxicity [8].

Excretion

Renal excretion is the primary elimination route:

  • Ambroxol: 60–70% as metabolites in urine; 10% unchanged.
  • Theophylline-7-acetic acid: >80% as metabolites in urine.Elimination half-lives range from 5–8 hours, necessitating twice-daily dosing for immediate-release formulations [10].

Table 3: Pharmacokinetic Parameters of Acebrophylline Components

ParameterAmbroxolTheophylline-7-acetic acid
Tₘₐₓ (h)2.0 ± 0.51.0 ± 0.3
Protein Binding (%)85–9040–60
MetabolismHepatic (CYP2D6/CYP3A4)Hepatic (CYP1A2)
Primary MetabolitesDibromoantranilic acid1,3-Dimethyluric acid
Elimination t₁/₂ (h)7.5 ± 2.15.2 ± 1.8
Excretion (Renal)60–70%>80%

Receptor Affinity and Selectivity

Acebrophylline’s mechanism centers on selective PDE inhibition without significant adenosine receptor antagonism. In vitro studies demonstrate:

  • PDE Inhibition: Theophylline-7-acetic acid non-selectively inhibits PDE isoenzymes (PDE3, PDE4, PDE5), elevating cAMP/cGMP. This suppresses smooth muscle contraction and inflammatory cell activation (e.g., neutrophils, eosinophils). IC₅₀ values range from 10⁻⁶–10⁻⁵ M, comparable to theophylline but with reduced potency at adenosine receptors [7] [4].
  • Adenosine Receptors: Unlike theophylline (which antagonizes A1/A2A/A2B/A3 receptors, causing tachycardia/seizures), acebrophylline shows negligible affinity (IC₅₀ >10⁻⁴ M). This underlies its improved cardiac and neurological safety [7].
  • Anti-inflammatory Targets: Ambrosol inhibits TNF-α synthesis (IC₅₀: 2.5 μM) and leukotriene B4 release. It also blocks transient receptor potential (TRP) channels in sensory nerves, reducing neurogenic inflammation [10] [4].

The combined profile enables dual bronchodilatory and anti-inflammatory effects with minimal off-target interactions, distinguishing it from classical methylxanthines like theophylline or doxofylline [7] [3].

Table 4: Receptor Affinity Profile vs. Reference Compounds

TargetAcebrophyllineTheophyllineDoxofylline
PDE3/4 Inhibition+++ (IC₅₀: 10⁻⁶–10⁻⁵ M)+++ (IC₅₀: 10⁻⁶–10⁻⁵ M)++ (IC₅₀: 10⁻⁵–10⁻⁴ M)
A₁ Receptor– (IC₅₀ >10⁻⁴ M)+++ (IC₅₀: 10⁻⁵ M)
A₂ₐ Receptor± (IC₅₀: 10⁻⁴ M)+++ (IC₅₀: 10⁻⁵ M)
TNF-α Synthesis+++ (via ambroxol)++
Leukotriene Inhibition+++++

(+++ = High activity; ++ = Moderate; + = Low; – = Negligible)

Compound Names Mentioned: Acebrophylline, Ambroxol, Theophylline-7-acetic acid, Doxofylline, Theophylline.

Properties

CAS Number

179118-73-1

Product Name

Acebrophylline

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C22H28Br2N6O5

Molecular Weight

616.3 g/mol

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.